1-(4-Bromophenyl)cyclopentanecarboxylic acid
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Overview
Description
1-(4-Bromophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H13BrO2 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a bromophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic acid typically involves the bromination of phenylcyclopentane followed by carboxylation. One common method includes the following steps:
Bromination: Phenylcyclopentane is treated with bromine in the presence of a catalyst to introduce a bromine atom at the para position of the phenyl ring.
Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as converting the carboxylic acid group to a carbonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution: Products include various substituted phenylcyclopentane derivatives.
Reduction: Products include cyclopentanol or cyclopentanal derivatives.
Oxidation: Products include cyclopentanone derivatives.
Scientific Research Applications
1-(4-Bromophenyl)cyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)cyclopropanecarboxylic acid
- 1-(3-Bromophenyl)cyclopentanecarboxylic acid
- 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
Comparison: 1-(4-Bromophenyl)cyclopentanecarboxylic acid is unique due to the presence of the cyclopentane ring, which imparts different steric and electronic properties compared to cyclopropane or other ring systems. The bromine atom at the para position also influences its reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMMAIHRMKFCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356498 |
Source
|
Record name | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143328-24-9 |
Source
|
Record name | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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